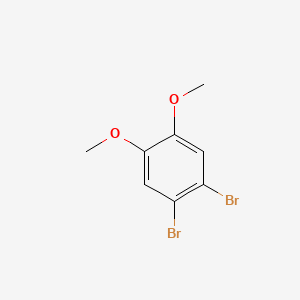
1,2-dibromo-4,5-dimethoxybenzene
Overview
Description
1,2-Dibromo-4,5-dimethoxybenzene: is an organic compound with the molecular formula C8H8Br2O2 . It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 1,2 and 4,5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1,2-dibromo-4,5-dimethoxybenzene, also known as 4,5-Dibromoveratrole, is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical properties and reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of this compound with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this interaction include the formation of various substituted benzene derivatives .
Pharmacokinetics
The compound’s molecular weight of 29596 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of this compound’s action is the formation of substituted benzene derivatives . These derivatives can have various properties and uses, depending on the nature of the substituent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the compound’s reactivity . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-dimethoxybenzene can be synthesized through the bromination of 1,2-dimethoxybenzene. The reaction typically involves the use of bromine in the presence of a solvent such as tetrachloromethane (carbon tetrachloride). The reaction is carried out at low temperatures (0-5°C) to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Bromination: Bromine in tetrachloromethane at low temperatures (0-5°C).
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Scientific Research Applications
Chemistry: 1,2-Dibromo-4,5-dimethoxybenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of dyes and pigments .
Comparison with Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: Similar in structure but with methyl groups instead of methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Similar in structure but with bromine atoms at different positions.
4,5-Dibromoveratrole: Another name for 1,2-dibromo-4,5-dimethoxybenzene.
Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical reactivity and stability. The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,2-dibromo-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCLQXMMFJREPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191325 | |
| Record name | 4,5-Dibromoveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37895-73-1 | |
| Record name | 1,2-Dibromo-4,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37895-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromoveratrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dibromoveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromoveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIBROMOVERATROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9DU4YZ2JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 4,5-dibromoveratrole (1,2-dibromo-4,5-dimethoxybenzene) compare to its longer-chain homologues?
A: While 4,5-dibromoveratrole exhibits a π-bonded columnar array stabilized by C-Br···Br-C interactions [], its longer-chain homologues, such as 1,2-dibromo-4,5-bis(decyloxy)benzene and 1,2-dibromo-4,5-bis(hexadecyloxy)benzene, are primarily influenced by van der Waals interactions between the aliphatic chains []. This shift in dominant intermolecular forces highlights how increasing alkyl chain length can impact crystal packing and stability.
Q2: What role does halogen bonding play in the crystal structure of 4,5-dibromoveratrole?
A: Halogen bonding plays a significant role in the crystal structure of 4,5-dibromoveratrole. Specifically, C-Br···Br-C interactions contribute to the stability of the π-bonded columnar array observed in the crystal lattice []. These interactions showcase the importance of halogen bonding in influencing the solid-state arrangement of organic molecules.
Q3: Can 4,5-dibromoveratrole undergo aromatic displacement reactions?
A: Yes, 4,5-dibromoveratrole, as a veratrole derivative, can undergo aromatic displacement reactions under certain conditions. Studies have shown that cyclotriveratrylene, a molecule containing three veratryl units, undergoes ring cleavage rather than electrophilic aromatic substitution when subjected to nitration or halogenation []. This cleavage is attributed to the high electron density in the veratryl ring, which facilitates electrophilic attack and subsequent cleavage of the veratryl cation.
Q4: How can 4,5-dibromoveratrole be used in the synthesis of more complex molecules?
A: 4,5-Dibromoveratrole serves as a valuable precursor in organic synthesis, particularly for constructing phthalocyanine (Pc)/tetrabenzoporphyrin (TBP) hybrid molecules like tetrabenzotriazaporphyrins (TBTAPs) []. The bromine atoms can be readily substituted through various reactions, including Kumada cross-coupling, allowing for the introduction of different functional groups. This versatility makes 4,5-dibromoveratrole a key building block for synthesizing novel porphyrin-based materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


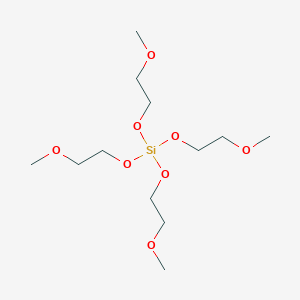
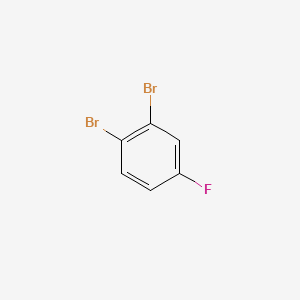
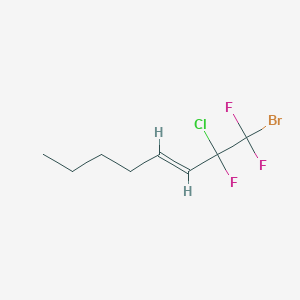


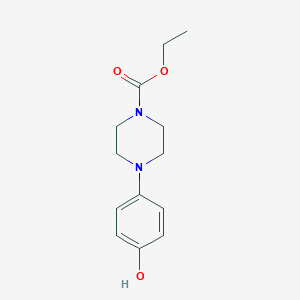
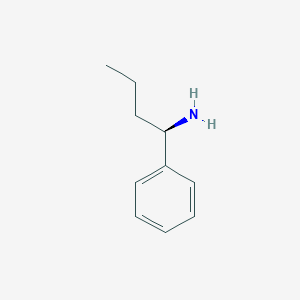
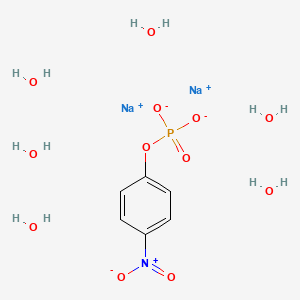
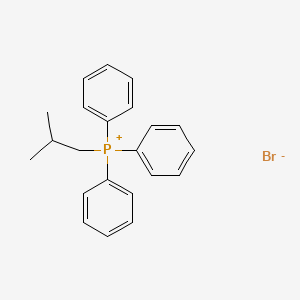

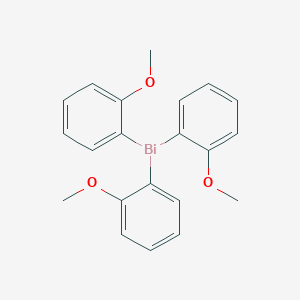

![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)

